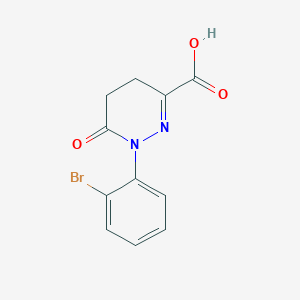![molecular formula C15H20N4 B7556435 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine, also known as PMPA, is a compound used in scientific research for its potential therapeutic applications. PMPA is a small molecule inhibitor of the enzyme HIV reverse transcriptase, which is responsible for the replication of the HIV virus. The compound has also been studied for its potential use in the treatment of other viral infections and cancer.
Mechanism of Action
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine works by inhibiting the activity of HIV reverse transcriptase, which is responsible for the replication of the virus. The compound binds to the active site of the enzyme, preventing it from synthesizing viral DNA. This results in the inhibition of viral replication and the reduction of viral load in infected cells.
Biochemical and Physiological Effects:
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine has been shown to have a high degree of selectivity for HIV reverse transcriptase, with minimal effects on other cellular processes. The compound has also been shown to have low toxicity in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine is its potent activity against HIV reverse transcriptase, which makes it a valuable tool for studying the mechanism of viral replication and for developing new antiviral therapies. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Future Directions
There are several potential future directions for research on 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine. One area of interest is the development of new analogs of the compound with improved activity and selectivity against HIV reverse transcriptase. Another area of interest is the study of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine's potential use in combination therapies for the treatment of HIV and other viral infections. Additionally, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine's potential use in the treatment of cancer is an area of active research. Overall, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine is a valuable tool for scientific research with potential therapeutic applications in the future.
Synthesis Methods
The synthesis of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for synthesizing 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine is through the reaction of 4-bromomethylphenyl pyrazole with piperidine in the presence of a catalyst.
Scientific Research Applications
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of HIV reverse transcriptase, with activity against both wild-type and drug-resistant strains of the virus. 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C, and cancer.
properties
IUPAC Name |
1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c16-14-6-10-18(11-7-14)12-13-2-4-15(5-3-13)19-9-1-8-17-19/h1-5,8-9,14H,6-7,10-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNWAPGOCWCIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)